N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine

CAS No.: 63755-13-5

Cat. No.: VC17146753

Molecular Formula: C14H14F2N2S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63755-13-5 |

|---|---|

| Molecular Formula | C14H14F2N2S2 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline |

| Standard InChI | InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3 |

| Standard InChI Key | MBGXLTQUIOPMFJ-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)NC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

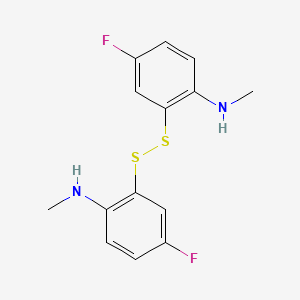

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is characterized by a biphenyl framework interconnected via a disulfide (-S-S-) bond. Each aromatic ring contains fluorine substituents at the 4- and 5-positions, respectively, alongside methylamino and N-methylamine functional groups (Table 1). The IUPAC name, 4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline, reflects this substitution pattern.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 63755-13-5 |

| Molecular Formula | |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline |

| Standard InChI | InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3 |

The disulfide bridge introduces conformational flexibility, while fluorine atoms enhance metabolic stability and membrane permeability—a hallmark of fluorinated drug candidates.

Synthesis and Manufacturing Considerations

Hypothetical Synthetic Pathways

While no published synthesis of N-(4-fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine exists, its structure suggests a multi-step route involving:

-

Thiourea Formation: Reaction of 5-fluoro-2-(methylamino)aniline with carbon disulfide to form a thiourea intermediate .

-

Oxidative Coupling: Treatment with iodine or hydrogen peroxide to generate the disulfide bond .

-

Fluorination: Electrophilic fluorination using SelectFluor® at the para position of the second aromatic ring .

Table 2: Comparative Synthetic Methods for Disulfide-Linked Aromatics

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiourea Formation | CS, NH, RT | 60–75 | |

| Disulfide Coupling | I, MeOH, 0°C | 45–60 | |

| Fluorination | SelectFluor®, DMF, 50°C | 30–40 |

Challenges include regioselective fluorination and disulfide bond stability under reaction conditions.

Purification and Scalability

Chromatographic techniques (e.g., silica gel flash chromatography) are likely required due to the polar nature of intermediates. Industrial-scale production would necessitate optimizing solvent systems and minimizing toxic byproducts (e.g., mercury residues from guanylation reactions) .

| Compound | CDK4 (μM) | CDK6 (μM) | Antiproliferative (μM) |

|---|---|---|---|

| 105 | 0.003 | 0.007 | 0.053–0.780 |

| 107 | 0.001 | 0.003 | 0.073–0.202 |

| 110 | 0.006 | 0.020 | 0.290–1.437 |

Future Research Directions

Priority Investigations

-

Kinase Profiling: High-throughput screening against CDK, EGFR, and VEGFR families.

-

Prodrug Development: Masking the disulfide bond to enhance oral bioavailability.

-

Metabolite Identification: LC-MS studies to characterize oxidative and reductive degradation products.

Collaborative Opportunities

Partnerships with academic labs specializing in fluorine chemistry (e.g., University of St Andrews) could accelerate structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume